molecular formula C10H11ClN2O2 B6129370 N-(3-amino-3-oxopropyl)-2-chlorobenzamide

N-(3-amino-3-oxopropyl)-2-chlorobenzamide

Cat. No. B6129370
M. Wt: 226.66 g/mol
InChI Key: OLWFTAZKBOHWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-3-oxopropyl)-2-chlorobenzamide, also known as AOAA, is a potent inhibitor of the enzyme alanine transaminase (ALT). ALT is a key enzyme involved in the metabolism of amino acids, and its inhibition by AOAA has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

N-(3-amino-3-oxopropyl)-2-chlorobenzamide inhibits ALT by binding to the enzyme's active site and blocking the conversion of alanine to pyruvate. This inhibition leads to a buildup of alanine and a decrease in pyruvate levels, which can have a range of downstream effects on cellular metabolism.
Biochemical and Physiological Effects:
The inhibition of ALT by N-(3-amino-3-oxopropyl)-2-chlorobenzamide has been shown to have a range of biochemical and physiological effects. In the liver, it can lead to a decrease in glucose production and an increase in fatty acid synthesis. In the brain, it can lead to a decrease in neurotransmitter synthesis and an increase in ammonia levels. In the kidney, it can lead to a decrease in ammoniagenesis and an increase in glutamine synthesis.

Advantages and Limitations for Lab Experiments

N-(3-amino-3-oxopropyl)-2-chlorobenzamide is a potent and specific inhibitor of ALT, making it a valuable tool for investigating the role of this enzyme in various biological processes. However, its use can be limited by its toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are numerous future directions for research involving N-(3-amino-3-oxopropyl)-2-chlorobenzamide. One area of interest is the role of ALT in cancer metabolism, with studies suggesting that its inhibition may have therapeutic potential in certain types of cancer. Another area of interest is the development of new inhibitors of ALT that may have improved efficacy and safety profiles compared to N-(3-amino-3-oxopropyl)-2-chlorobenzamide. Finally, the use of N-(3-amino-3-oxopropyl)-2-chlorobenzamide in combination with other drugs or therapies may offer new insights into the role of ALT in various disease states.

Synthesis Methods

The synthesis of N-(3-amino-3-oxopropyl)-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with glycine, followed by the addition of ammonia to form the final product. This method has been described in detail in the literature and has been used to produce N-(3-amino-3-oxopropyl)-2-chlorobenzamide for use in numerous scientific studies.

Scientific Research Applications

N-(3-amino-3-oxopropyl)-2-chlorobenzamide has been used extensively in scientific research as a tool to investigate the role of ALT in various biological processes. It has been shown to inhibit ALT activity in a range of tissues, including liver, brain, and kidney. This inhibition has been used to study the effects of ALT on amino acid metabolism, neurotransmitter synthesis, and ammonia detoxification.

properties

IUPAC Name

N-(3-amino-3-oxopropyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-8-4-2-1-3-7(8)10(15)13-6-5-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWFTAZKBOHWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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